molecular formula C10H13NO5S B588319 (R)-3-aminooxetan-2-one 4-methylbenzenesulfonate CAS No. 149572-97-4

(R)-3-aminooxetan-2-one 4-methylbenzenesulfonate

Cat. No.: B588319
CAS No.: 149572-97-4
M. Wt: 259.276
InChI Key: AHPNSUJOZQROEQ-ARGLLVQISA-N
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Description

®-3-aminooxetan-2-one 4-methylbenzenesulfonate is a compound that combines the structural features of oxetane and sulfonate groups Oxetanes are four-membered cyclic ethers known for their strained ring structure, which imparts unique reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-aminooxetan-2-one 4-methylbenzenesulfonate typically involves the reaction of ®-3-aminooxetan-2-one with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under mild conditions, often at room temperature, to avoid decomposition of the oxetane ring. The general reaction scheme is as follows:

(R)-3-aminooxetan-2-one+p-toluenesulfonyl chloride(R)-3-aminooxetan-2-one 4-methylbenzenesulfonate\text{(R)-3-aminooxetan-2-one} + \text{p-toluenesulfonyl chloride} \rightarrow \text{(R)-3-aminooxetan-2-one 4-methylbenzenesulfonate} (R)-3-aminooxetan-2-one+p-toluenesulfonyl chloride→(R)-3-aminooxetan-2-one 4-methylbenzenesulfonate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

®-3-aminooxetan-2-one 4-methylbenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The oxetane ring can be reduced to form open-chain alcohols.

    Substitution: The tosylate group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of open-chain alcohols.

    Substitution: Formation of various substituted oxetane derivatives.

Scientific Research Applications

®-3-aminooxetan-2-one 4-methylbenzenesulfonate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-3-aminooxetan-2-one 4-methylbenzenesulfonate involves its interaction with biological targets through its reactive functional groups. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with enzymes or receptors. The tosylate group enhances the compound’s reactivity, facilitating its interaction with nucleophilic sites in biological molecules.

Comparison with Similar Compounds

Similar Compounds

    ®-3-aminooxetan-2-one: Lacks the tosylate group, making it less reactive in nucleophilic substitution reactions.

    4-methylbenzenesulfonate derivatives: Compounds like methyl 4-methylbenzenesulfonate or ethyl 4-methylbenzenesulfonate have different core structures but share the tosylate group.

Uniqueness

®-3-aminooxetan-2-one 4-methylbenzenesulfonate is unique due to the combination of the strained oxetane ring and the reactive tosylate group. This combination imparts distinct reactivity and potential bioactivity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

(3R)-3-aminooxetan-2-one;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.C3H5NO2/c1-6-2-4-7(5-3-6)11(8,9)10;4-2-1-6-3(2)5/h2-5H,1H3,(H,8,9,10);2H,1,4H2/t;2-/m.1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHPNSUJOZQROEQ-ARGLLVQISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1C(C(=O)O1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1[C@H](C(=O)O1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20703864
Record name 4-Methylbenzene-1-sulfonic acid--(3R)-3-aminooxetan-2-one (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20703864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149572-97-4
Record name 2-Oxetanone, 3-amino-, (3R)-, 4-methylbenzenesulfonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149572-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methylbenzene-1-sulfonic acid--(3R)-3-aminooxetan-2-one (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20703864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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